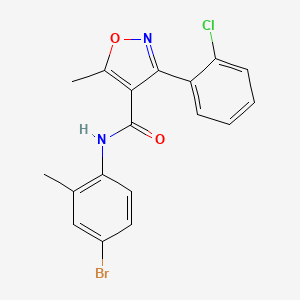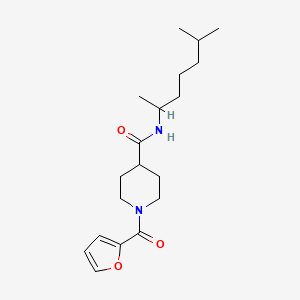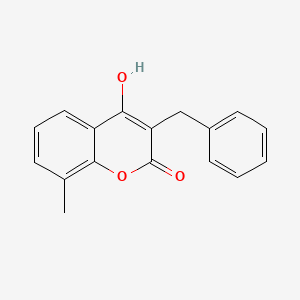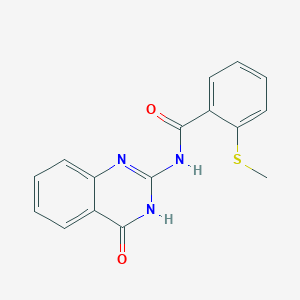![molecular formula C21H26N4O B11029310 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one](/img/structure/B11029310.png)
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-4-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-BUTANONE is a complex organic compound that features a benzimidazole moiety, a pyrrolidinyl group, and a dimethylpyrrole unit
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-4-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-BUTANONE typically involves multi-step organic reactions. The process may start with the formation of the benzimidazole ring through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid. The pyrrolidinyl group can be introduced via nucleophilic substitution reactions, while the dimethylpyrrole unit can be synthesized through cyclization reactions involving appropriate precursors .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process .
化学反応の分析
Types of Reactions: 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-4-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzimidazole and pyrrole rings using suitable reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-4-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-BUTANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
作用機序
The mechanism of action of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-4-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-BUTANONE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The pyrrolidinyl and dimethylpyrrole groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects .
類似化合物との比較
Clemizole: An antihistaminic agent containing a benzimidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole core.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring
Uniqueness: 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]-4-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-BUTANONE is unique due to its combination of benzimidazole, pyrrolidinyl, and dimethylpyrrole units, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
特性
分子式 |
C21H26N4O |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-(2,5-dimethylpyrrol-1-yl)butan-1-one |
InChI |
InChI=1S/C21H26N4O/c1-15-11-12-16(2)24(15)13-6-10-20(26)25-14-5-9-19(25)21-22-17-7-3-4-8-18(17)23-21/h3-4,7-8,11-12,19H,5-6,9-10,13-14H2,1-2H3,(H,22,23) |
InChIキー |
QELNSBMFJIXYNM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1CCCC(=O)N2CCCC2C3=NC4=CC=CC=C4N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11029244.png)

![Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029259.png)

![dimethyl (2E)-2-{2-[(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)carbonyl]hydrazinylidene}butanedioate](/img/structure/B11029269.png)
![Tetramethyl 6'-[(3-bromophenyl)carbonyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029291.png)
![6-(1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11029299.png)
![(1E)-8-ethyl-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029301.png)
![4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029303.png)
![Tetramethyl 6'-[(4-fluorophenyl)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029306.png)
![1-(3,4-dichlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B11029317.png)
![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11029318.png)

